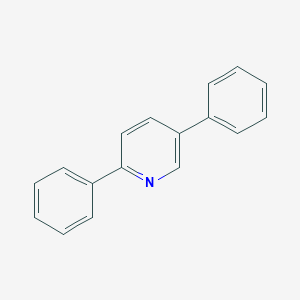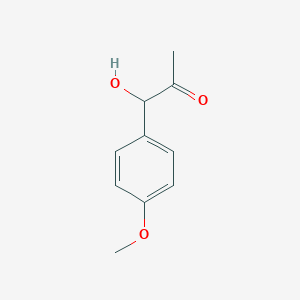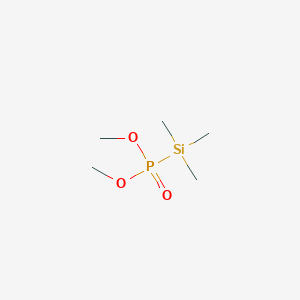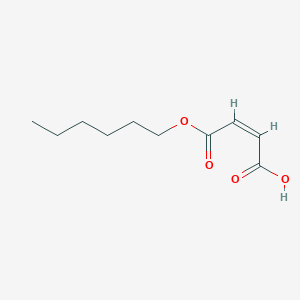
Monohexyl maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Monohexyl maleate is a chemical compound that belongs to the family of maleic acid esters. It is commonly used in scientific research for its ability to modify the surface properties of materials. Monohexyl maleate is synthesized through a variety of methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In
Wirkmechanismus
The mechanism of action of monohexyl maleate is not well understood. However, it is believed that the compound interacts with the surface of materials, altering their surface properties. This interaction can be attributed to the polar nature of the maleic acid moiety and the non-polar nature of the hexyl group.
Biochemische Und Physiologische Effekte
Monohexyl maleate has been shown to have low toxicity and is not considered a significant health hazard. However, it is important to note that the compound has not been extensively studied for its biochemical and physiological effects. Therefore, caution should be exercised when working with the compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using monohexyl maleate in lab experiments is its ability to modify the surface properties of materials. This property allows researchers to tailor the properties of materials to suit their specific needs. However, one limitation of using monohexyl maleate is that it may not be suitable for all materials. Additionally, the synthesis of the compound can be time-consuming and costly.
Zukünftige Richtungen
There are several future directions for research on monohexyl maleate. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the study of the compound's mechanism of action and its biochemical and physiological effects. Additionally, there is potential for the use of monohexyl maleate in a variety of applications, such as in the development of new coatings and adhesives.
Conclusion:
In conclusion, monohexyl maleate is a useful compound in scientific research due to its ability to modify the surface properties of materials. It is synthesized through a variety of methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. While there is still much to be learned about the compound, its potential for use in a variety of applications makes it an important area of research.
Synthesemethoden
The synthesis of monohexyl maleate can be achieved through a variety of methods. One common method involves the reaction of maleic anhydride with hexanol in the presence of a catalyst such as sulfuric acid or phosphoric acid. The resulting product is then purified through a series of steps, including distillation and recrystallization.
Wissenschaftliche Forschungsanwendungen
Monohexyl maleate has a wide range of applications in scientific research. One of the most common uses is as a surface modifier for materials. It can be used to modify the surface properties of polymers, metals, and ceramics, making them more hydrophobic or hydrophilic. This property makes monohexyl maleate useful in a variety of applications, such as in the development of coatings, adhesives, and composites.
Eigenschaften
CAS-Nummer |
15420-81-2 |
|---|---|
Produktname |
Monohexyl maleate |
Molekularformel |
C10H16O4 |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
(Z)-4-hexoxy-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H16O4/c1-2-3-4-5-8-14-10(13)7-6-9(11)12/h6-7H,2-5,8H2,1H3,(H,11,12)/b7-6- |
InChI-Schlüssel |
RNERBJNDXXEXTK-SREVYHEPSA-N |
Isomerische SMILES |
CCCCCCOC(=O)/C=C\C(=O)O |
SMILES |
CCCCCCOC(=O)C=CC(=O)O |
Kanonische SMILES |
CCCCCCOC(=O)C=CC(=O)O |
Andere CAS-Nummern |
15420-81-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



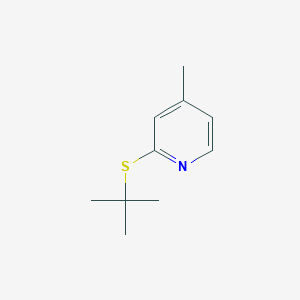
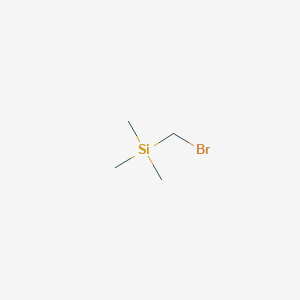
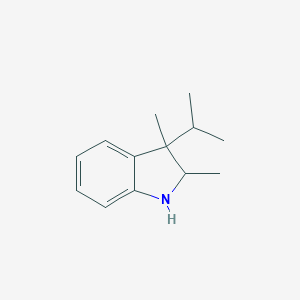

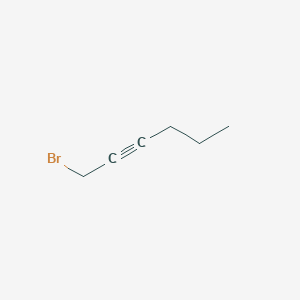
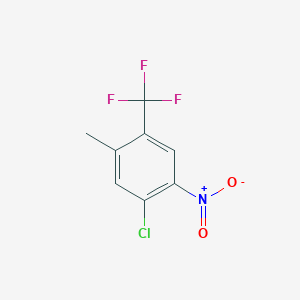
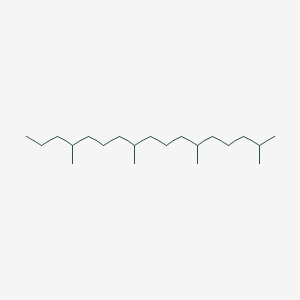
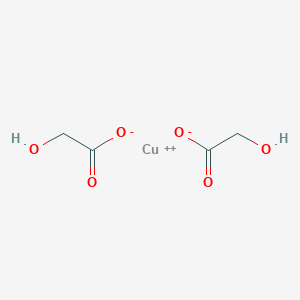


![1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B98656.png)
